molecular formula C13H25NO B13167038 3-ethoxy-N-propylspiro[3.4]octan-1-amine

3-ethoxy-N-propylspiro[3.4]octan-1-amine

Katalognummer: B13167038
Molekulargewicht: 211.34 g/mol
InChI-Schlüssel: PXXQEHOZPYIFER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-ethoxy-N-propylspiro[3.4]octan-1-amine: is a chemical compound with the molecular formula C13H25NO. It is known for its unique spirocyclic structure, which consists of a spiro[3.4]octane core with an ethoxy group and a propylamine substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-N-propylspiro[3.4]octan-1-amine typically involves the reaction between 1-amino-2-propanol and 3-methyl-2-oxopentanoic acid, followed by spirocyclization. The resulting product can then be converted to the desired compound through further chemical modifications.

Industrial Production Methods: Industrial production methods for this compound may involve bulk custom synthesis, sourcing, and procurement of raw materials. Companies like ChemScene and Enamine provide bulk manufacturing and custom synthesis services for this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 3-ethoxy-N-propylspiro[3.4]octan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

3-ethoxy-N-propylspiro[3.4]octan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

    Industry: The compound is used in the development of new materials and chemical products .

Wirkmechanismus

The mechanism of action of 3-ethoxy-N-propylspiro[3.4]octan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C13H25NO

Molekulargewicht

211.34 g/mol

IUPAC-Name

3-ethoxy-N-propylspiro[3.4]octan-1-amine

InChI

InChI=1S/C13H25NO/c1-3-9-14-11-10-12(15-4-2)13(11)7-5-6-8-13/h11-12,14H,3-10H2,1-2H3

InChI-Schlüssel

PXXQEHOZPYIFER-UHFFFAOYSA-N

Kanonische SMILES

CCCNC1CC(C12CCCC2)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.